Threo-DL-β-Hydroxynorvaline
CAS No.:
Cat. No.: VC3679859
Molecular Formula:
Molecular Weight: 149.15
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 149.15 |
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Introduction
Synthesis Methods
Enzymatic Synthesis Approaches
The enzymatic synthesis of Threo-DL-β-Hydroxynorvaline has gained significant attention due to its potential for high stereoselectivity and environmentally benign conditions. Research into enzymatic pathways has identified two primary approaches: the aldolase process and the hydroxylase process.
The hydroxylase approach employs 2-oxoglutarate-dependent hydroxylases to catalyze the direct hydroxylation of amino acids. For example, researchers have identified novel hydroxylases like AEP14369, which catalyzes threo-β-selective hydroxylation of certain amino acids . This approach has shown promise for producing threo-β-hydroxy-α-amino acids with high stereoselectivity.
Chemical Synthesis Pathways
Chemical synthesis of Threo-DL-β-Hydroxynorvaline typically involves multi-step processes that must address the challenges of controlling both the α and β stereochemistry. Traditional approaches have employed chiral auxiliaries, asymmetric catalysis, or resolution strategies to achieve the desired stereochemical outcome.
One established pathway involves the asymmetric aldol reaction of appropriately protected glycine derivatives with butyraldehyde, followed by manipulation of functional groups to obtain the target compound. Alternative approaches include the stereoselective reduction of β-keto amino acids or the diastereoselective addition to α-amino aldehydes.
The chemical synthesis routes, while versatile, often require challenging purification steps to separate diastereomers and enantiomers. These processes typically yield racemic mixtures at the α-position (DL) while maintaining the threo configuration at the β-position, hence the designation Threo-DL-β-Hydroxynorvaline.
Stereoselectivity in Synthesis
Achieving high stereoselectivity in the synthesis of Threo-DL-β-Hydroxynorvaline represents a significant challenge. Enzymatic approaches have demonstrated superior diastereoselectivity for the threo configuration. For instance, specific threo-β-hydroxylases can achieve excellent diastereoselectivity, as exemplified by the AEP14369 enzyme, which catalyzes exclusively threo-β-selective hydroxylation of certain amino acids .
The X-ray crystallography data for related threo-β-hydroxy amino acids confirms the absolute configurations as (2S,3S) or (2S,3R) depending on the specific amino acid substrate, indicating the high stereoselectivity achievable through enzymatic approaches . This stereocontrol is crucial for applications where specific isomers are required for biological activity or mechanistic studies.
Biochemical Mechanisms and Activities
Interaction with Threonyl-tRNA Synthetase
One of the most significant biochemical activities of Threo-DL-β-Hydroxynorvaline is its interaction with threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis responsible for attaching threonine to its cognate tRNA. Comparative QM/MM studies have elucidated the inhibition mechanism of β-Hydroxynorvaline against ThrRS, revealing specific binding interactions at the molecular level .
Inhibition Mechanisms
The inhibition mechanism of Threo-DL-β-Hydroxynorvaline against ThrRS has been elucidated through computational studies using quantum mechanics/molecular mechanics (QM/MM) approaches . These studies reveal that the compound can bind to the active site of ThrRS in a manner that disrupts the normal aminoacylation reaction.
The hydroxyl group at the β-position creates additional hydrogen bonding interactions within the active site, altering the positioning of catalytic residues and potentially affecting the zinc coordination that is crucial for ThrRS activity. These molecular interactions differ from those observed with the natural substrate threonine, explaining the inhibitory effect. Furthermore, the compound may interfere with the pre-transfer editing mechanism of ThrRS, a quality control process that prevents misacylation of tRNA with incorrect amino acids .
Structure-Activity Relationships
Structure-activity relationship studies involving Threo-DL-β-Hydroxynorvaline and related compounds have provided insights into the molecular features essential for ThrRS inhibition. The threo configuration at the β-position appears to be critical for optimal binding and inhibitory activity, distinguishing it from the erythro form.
The side chain length also influences activity, with the four-carbon backbone of norvaline providing a good balance between flexibility and steric constraints within the enzyme active site. Additionally, the positioning of the hydroxyl group at the β-carbon creates specific hydrogen bonding patterns that contribute to the compound's inhibitory potential.
These structure-activity insights are valuable for designing improved inhibitors targeting ThrRS or other aminoacyl-tRNA synthetases, with potential applications in developing novel antimicrobial agents that exploit the essential nature of these enzymes in protein synthesis.
Research Applications
Use in Biochemical Studies
Threo-DL-β-Hydroxynorvaline serves as a valuable tool in biochemical research, particularly in studies investigating aminoacyl-tRNA synthetase mechanisms and fidelity. The compound has been employed to probe the pre-transfer editing mechanisms of ThrRS, providing insights into how these enzymes maintain accuracy during protein synthesis . By examining how ThrRS processes this unnatural amino acid, researchers can better understand the molecular basis of translation fidelity and the evolutionary constraints on the genetic code.
The compound has also been utilized in studies exploring substrate recognition by zinc-dependent enzymes. The presence of the β-hydroxyl group creates distinct coordination possibilities with metal ions like zinc, making it useful for investigating metal-dependent catalysis in biological systems . These fundamental biochemical studies contribute to our understanding of enzyme mechanism and specificity.
Metabolomic Investigations
Threo-DL-β-Hydroxynorvaline has been identified in metabolomic studies using gas chromatography-mass spectrometry techniques, suggesting its presence as a natural metabolite in biological systems . The compound has been detected in both serum and urine samples, indicating its potential role in normal metabolism or as a biomarker for specific physiological or pathological conditions.
Metabolomic investigations have identified various hydroxylated amino acids, including 3-Hydroxynorvaline, in biological samples . Understanding the origin, metabolism, and biological significance of these compounds requires further research. Whether Threo-DL-β-Hydroxynorvaline arises from enzymatic modification of norvaline, represents a degradation product of other biomolecules, or serves a specific biological function remains to be fully elucidated.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Chromatographic methods play a crucial role in the detection, isolation, and quantification of Threo-DL-β-Hydroxynorvaline. Gas chromatography (GC) coupled with mass spectrometry has been successfully employed to identify 3-Hydroxynorvaline in biological samples, as evidenced by retention time and molecular weight data in metabolomic studies .
High-performance liquid chromatography (HPLC) represents another valuable technique for analyzing Threo-DL-β-Hydroxynorvaline, particularly when equipped with suitable detectors such as UV-visible spectrophotometers or refractive index detectors. For separating diastereomers and enantiomers, chiral stationary phases or derivatization with chiral reagents may be employed to enhance resolution.
Thin-layer chromatography (TLC) provides a rapid screening method for monitoring reactions and assessing purity, as indicated by product specifications from commercial sources . These chromatographic techniques collectively enable researchers to analyze Threo-DL-β-Hydroxynorvaline with high sensitivity and specificity in various contexts.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy serves as a powerful tool for structural characterization and purity assessment of Threo-DL-β-Hydroxynorvaline. Both 1H and 13C NMR spectroscopy provide detailed information about the carbon skeleton, functional groups, and stereochemical arrangement.
For related threo-β-hydroxy amino acids, 1H NMR typically shows characteristic coupling patterns for the α and β protons, with coupling constants (J values) indicative of the threo configuration . The β-hydroxyl group typically appears as a broad signal that may be affected by solvent and concentration. Similarly, 13C NMR reveals distinctive chemical shifts for the carboxyl carbon, α-carbon, β-carbon, and side chain carbons, confirming the structural identity.
Infrared (IR) spectroscopy complements NMR analysis by identifying functional groups such as carboxylic acids, amines, and hydroxyl groups through their characteristic absorption bands. These spectroscopic methods collectively provide comprehensive structural information about Threo-DL-β-Hydroxynorvaline.
Mass Spectrometry Applications
Mass spectrometry (MS) offers exceptional sensitivity and specificity for detecting and characterizing Threo-DL-β-Hydroxynorvaline. Gas chromatography-mass spectrometry time-of-flight (GC-MS/TOF) analysis has successfully identified 3-Hydroxynorvaline in biological samples with a molecular weight of 133 and molecular formula C5H11NO3 .
Beyond simple detection, tandem mass spectrometry (MS/MS) enables structural elucidation through fragmentation patterns. For Threo-DL-β-Hydroxynorvaline, characteristic fragments might include losses of water, carbon dioxide, or ammonia, providing confirmatory evidence of the proposed structure.
High-resolution mass spectrometry allows for accurate mass determination, enabling precise molecular formula assignment and distinguishing between isomers with identical nominal masses. These advanced MS techniques are invaluable for identifying Threo-DL-β-Hydroxynorvaline in complex biological matrices and for confirming the identity of synthesized compounds.
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